2-(Propylamino)-1-propanol

説明

2-(Propylamino)-1-propanol is a compound that is structurally related to various other compounds studied for their biological activities and synthetic applications. Although the specific compound 2-(Propylamino)-1-propanol is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its potential properties and applications. For instance, compounds like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol have been studied for their inhibitory activity on enzymes such as glucosyltransferase , and 1,3-diamino-2-propanol has been investigated for its ability to inhibit ornithine decarboxylase and affect microsomal monooxygenase activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of chiral starting materials to achieve enantiomeric purity, as seen in the preparation of (1R,2R)-1-phenyl-1-alkyl/arylamino-2-(N-alkylamino)propane hydrochloride salts . Additionally, the synthesis of 1-phenyl-2-propanone via diazo reaction and Meerwein arylation reaction and the preparation of 1-aryl-3-arylamino-1-propanones demonstrate the versatility of synthetic routes that could potentially be applied to the synthesis of 2-(Propylamino)-1-propanol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Propylamino)-1-propanol can be characterized using techniques such as 13C NMR spectroscopy, as demonstrated in the characterization of 2-amino-2`(diphenylamino)-propane-1,3-diol . Crystallographic studies can also provide insights into the molecular conformation and potential for intermolecular interactions, as seen in the elucidation of the structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-(Propylamino)-1-propanol can be quite diverse. For example, the pyrolysis of 2-(N-phenylamino)propanoic acid and its analogues leads to the elimination of various products, indicating the potential for complex reaction pathways . The enantioselective α-amination of 1-phenyl-2-(N-alkylamino)-1-propanol and the cyclisation of arylamidrazones are other examples of chemical reactions that could be relevant to the study of 2-(Propylamino)-1-propanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(Propylamino)-1-propanol can be inferred from related studies. For instance, the solubility of enantiomers in different solvents can be determined through crystallization experiments , and the influence of molecular structure on the physical state, such as the formation of yellowish-brown solids , can be observed. The impact of molecular conformation on properties like hydrogen bonding and π-π stacking interactions can also be significant .

科学的研究の応用

Enzyme Engineering for Substrate Conversion

Phenylacetaldehyde reductase (PAR) is adapted for the conversion of high concentrations of substrate with concentrated 2-propanol. This advancement is significant for industrial enzyme engineering, enabling efficient substrate conversion in the presence of 2-propanol (Makino et al., 2005).

Chemical Synthesis and Production

n-Propyl alcohol (1-propanol) derivatives, such as n-propylamines, are used in herbicide production. The manufacturing process involves hydroformylation of ethylene and hydrogenation of propanal, highlighting the role of 2-propanol in chemical synthesis and production (Unruh & Pearson, 2000).

Alternative Hydrogen Source in Catalysis

2-Propanol serves as a hydrogen donor in transfer hydrogenation, converting glycerol into 1,2-propanediol under N2 pressure. This application is crucial in catalysis, offering an alternative hydrogen source for efficient chemical transformations (Gandarias et al., 2011).

Photochemical and Photocatalytic Degradation

1-Propanol is used to investigate the reactivity under oxidizing conditions, crucial for understanding the environmental fate of aliphatic alcohols. This research contributes to the development of new methods for the photochemical production of chemical building blocks (Santos et al., 2019).

Clathrate Hydrate Formation

Research shows that 2-propanol may participate in clathrate hydrate formation, particularly in petroleum exploration and production operations. This finding is crucial for understanding the interactions of 2-propanol with gas hydrates (Ostergaard et al., 2002).

Liquid-Liquid Equilibrium for Separation Processes

Studies on aqueous two-phase systems involving 2-propanol have implications for separation processes in pharmaceutical applications. This research aids in understanding the partitioning and recovery of substances like acetaminophen and alcohols (Zafarani-Moattar et al., 2020).

Safety And Hazards

The safety data sheet for “2-(Propylamino)-1-propanol” indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

特性

IUPAC Name |

2-(propylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMEECWQBIBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574176 | |

| Record name | 2-(Propylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylamino)-1-propanol | |

CAS RN |

24417-05-8 | |

| Record name | 2-(Propylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

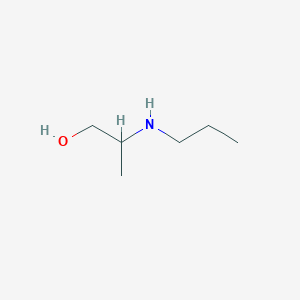

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

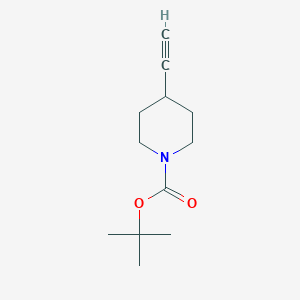

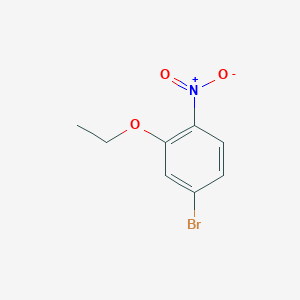

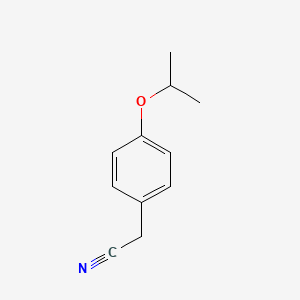

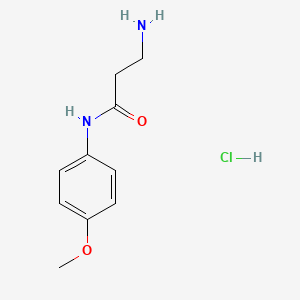

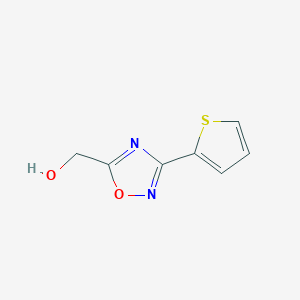

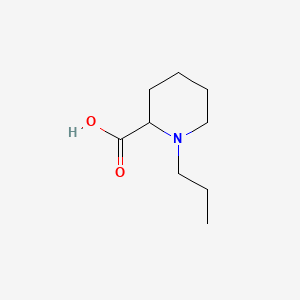

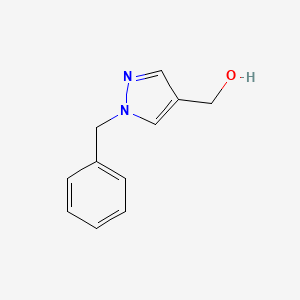

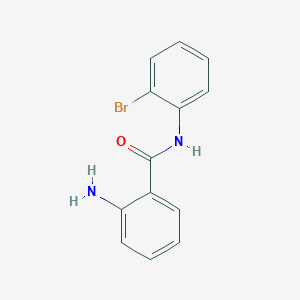

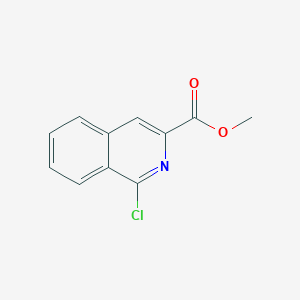

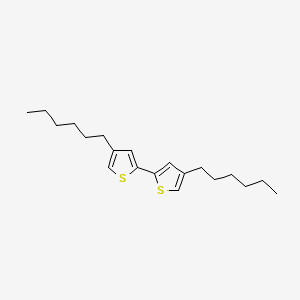

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)